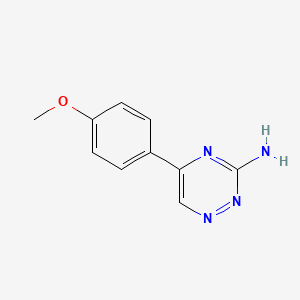

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVNIXIUYNIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263040 | |

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-31-9 | |

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65943-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Core

The construction of the fundamental this compound structure can be achieved through several synthetic routes, each with its own advantages and applications.

Condensation Reactions Involving Aminoguanidines and Phenylglyoxal (B86788) Derivatives

A primary and widely utilized method for the synthesis of 3-amino-5-aryl-1,2,4-triazines is the condensation reaction between an appropriate aminoguanidine (B1677879) derivative and a phenylglyoxal hydrate (B1144303). In the context of this compound, this involves the reaction of aminoguanidine with 4-methoxyphenylglyoxal. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final 1,2,4-triazine (B1199460) ring.

This method has been successfully employed in the synthesis of a series of novel 5-substituted-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives. The synthesis of the core triazine structure was a crucial step, achieved by reacting various aminoguanidines with the corresponding phenylglyoxal hydrates. The reaction progress can be monitored by the disappearance of the characteristic NH signals of aminoguanidine in the 1H-NMR spectrum, confirming the successful condensation and formation of the heterocyclic ring. A singlet at approximately 9 ppm, corresponding to the H-6 proton of the 1,2,4-triazine fragment, is a key indicator of product formation.

Approaches for Aryl-Substituted 1,2,4-Triazines via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent powerful tools for the formation of carbon-carbon bonds and have been extensively applied in the synthesis of aryl-substituted heterocycles. While direct synthesis of this compound via this method is not extensively detailed in readily available literature, the principles of these reactions can be applied to a pre-functionalized 1,2,4-triazine core.

For a Suzuki-Miyaura coupling approach, a plausible synthetic route would involve the reaction of a 3-amino-5-halo-1,2,4-triazine (where halo is typically bromo or iodo) with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2(PPh3)2, in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the halo-triazine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired this compound.

Similarly, a Stille cross-coupling could be employed by reacting a 3-amino-5-halo-1,2,4-triazine with an organostannane reagent such as (4-methoxyphenyl)tributylstannane. This reaction is also catalyzed by a palladium complex. The choice between Suzuki and Stille coupling often depends on the availability and stability of the starting materials and the tolerance of other functional groups within the molecule. The Suzuki coupling is often preferred due to the lower toxicity of boron-containing reagents compared to organotin compounds.

Table 1: Key Components in Suzuki-Miyaura and Stille Cross-Coupling Reactions for this compound Synthesis

| Reaction Component | Suzuki-Miyaura Coupling | Stille Coupling |

| Triazine Substrate | 3-Amino-5-halo-1,2,4-triazine (halo = Br, I) | 3-Amino-5-halo-1,2,4-triazine (halo = Br, I) |

| Arylating Agent | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)tributylstannane |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh3)4) | Palladium(0) complex (e.g., Pd(PPh3)4) |

| Base | Required (e.g., Na2CO3, K2CO3) | Not always required |

| Byproducts | Boronic acid derivatives | Organotin halides |

Environmentally Benign and Green Synthetic Techniques for 1,2,4-Triazine Amines

In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methodologies. These techniques aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. For the synthesis of 1,2,4-triazine amines, several green approaches have shown promise.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. beilstein-journals.org For the synthesis of this compound, a microwave-assisted condensation of aminoguanidine and 4-methoxyphenylglyoxal could offer a more efficient and energy-saving alternative to traditional refluxing. mdpi.com Microwave-assisted methods have been successfully used for the one-pot synthesis of other substituted 1,3,5-triazine-2,4-diamines, demonstrating the potential of this technology in triazine chemistry. beilstein-journals.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govclockss.org This method has been employed for the synthesis of various heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives, often under milder conditions and in shorter reaction times than conventional methods. nih.govclockss.org The application of ultrasound to the synthesis of this compound could provide a more sustainable and efficient process.

Solvent-free synthesis , also known as neat reaction, is a highly desirable green chemistry approach as it eliminates the need for solvents, which are often a major source of chemical waste. Reactions are typically carried out by heating a mixture of the solid reactants. This method has been successfully applied to the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines through the ipso-substitution of a cyano group. rsc.orgrsc.orgresearchgate.net A solvent-free condensation of aminoguanidine and 4-methoxyphenylglyoxal could be a viable and environmentally friendly route to the target compound.

Table 2: Comparison of Green Synthetic Techniques for 1,2,4-Triazine Amine Synthesis

| Technique | Principle | Advantages | Potential Application |

| Microwave-Assisted | Dielectric heating | Rapid reaction rates, higher yields, improved purity | Condensation of aminoguanidine and 4-methoxyphenylglyoxal |

| Ultrasound-Assisted | Acoustic cavitation | Shorter reaction times, milder conditions, enhanced mass transfer | Condensation of aminoguanidine and 4-methoxyphenylglyoxal |

| Solvent-Free | Reaction of neat reactants | Reduced waste, simplified workup, cost-effective | Condensation of aminoguanidine and 4-methoxyphenylglyoxal |

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile platform for further chemical modifications to explore structure-activity relationships and develop new functional molecules.

Introduction of Arylmethylthio and Benzenesulfonamide Moieties to the Triazine Ring

The derivatization of the 3-amino-1,2,4-triazine scaffold has been explored to synthesize compounds with potential biological activities. A notable example is the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. acs.org This work demonstrates a multi-step synthetic sequence starting from the core 3-amino-5-aryl-1,2,4-triazine.

The introduction of a benzenesulfonamide moiety is typically achieved by reacting the 3-amino group of the triazine with a substituted benzenesulfonyl chloride. This reaction forms a sulfonamide linkage, which is a common pharmacophore in many drug molecules.

Furthermore, the introduction of an arylmethylthio group can be accomplished through a series of reactions. For instance, a mercapto-benzenesulfonamide can be synthesized and then alkylated with an appropriate arylmethyl halide to introduce the arylmethylthio moiety. This functionalization allows for the exploration of a wider chemical space and the tuning of the molecule's physicochemical properties.

Synthesis and Characterization of N-Oxide Derivatives of Bis(4-methoxyphenyl)triazines

The introduction of an N-oxide functionality to a heterocyclic ring can significantly alter its electronic properties and biological activity. While specific literature on the synthesis and characterization of N-oxide derivatives of bis(4-methoxyphenyl)-1,2,4-triazines is limited, the general principles of N-oxidation of nitrogen-containing heterocycles can be applied.

The synthesis of 1,2,4-triazine N-oxides is typically achieved by treating the parent triazine with an oxidizing agent. Common reagents for N-oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The position of N-oxidation on the 1,2,4-triazine ring (N1, N2, or N4) can be influenced by the substituents on the ring and the reaction conditions.

A PubChem entry for 5,6-bis(4-methoxyphenyl)-3-phenoxy-1,2,4-triazine 2-oxide confirms the existence of N-oxides within this class of compounds. uni.lu The characterization of such N-oxide derivatives would involve a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy would show characteristic shifts in the signals of the protons and carbons adjacent to the N-oxide group. Infrared (IR) spectroscopy would reveal a characteristic N-O stretching vibration. Mass spectrometry would confirm the molecular weight of the N-oxidized product.

Table 3: Spectroscopic Characterization of N-Oxide Derivatives

| Spectroscopic Technique | Expected Observations for N-Oxide Formation |

| 1H NMR | Downfield shift of protons on carbons adjacent to the N-oxide group. |

| 13C NMR | Shift in the chemical shifts of carbons in the heterocyclic ring, particularly those bonded to the oxidized nitrogen. |

| IR Spectroscopy | Appearance of a characteristic N-O stretching band. |

| Mass Spectrometry | An increase in the molecular weight corresponding to the addition of one oxygen atom (16 amu). |

Linking with Other Heterocyclic Systems for Novel Architectures

The chemical scaffold of this compound serves as a valuable building block for the synthesis of more complex, fused, and linked heterocyclic systems. These novel architectures are of interest in medicinal chemistry and materials science. Methodologies have been developed to incorporate other heterocyclic rings such as thiadiazole, benzoxazole (B165842), and thiazolo-triazine, leading to compounds with potentially enhanced biological activities or unique physicochemical properties.

The synthesis of molecules incorporating a thiadiazole ring linked to a triazine core often involves multi-step reaction sequences. One common approach starts with the preparation of a dihydrazino-1,3,4-thiadiazole intermediate. This intermediate can then undergo condensation reactions with appropriate precursors to form the triazine ring. pnrjournal.com For instance, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazides, which are then cyclized. nih.gov The resulting thiadiazole-containing compounds can be further modified to link with the 5-(4-methoxyphenyl)-1,2,4-triazine system. Another strategy involves the fusion of a triazole ring with a thiadiazole ring to form a nih.govijmpr.innih.govtriazolo[3,4-b] pnrjournal.comnih.govnih.govthiadiazole system, which can bear the methoxyphenyl substituent.

The incorporation of a benzoxazole moiety has been achieved through the reaction of 2-mercaptobenzoxazole (B50546) with a reactive intermediate derived from a triazine core. sapub.org A typical synthetic route involves the initial preparation of a 2-chloroacetyl thio benzoxazole, which is then reacted with hydrazine (B178648) hydrate to form a hydrazide. This hydrazide can be further cyclized to create the 1,2,4-triazine ring system attached to the benzoxazole through a thioether linkage. sapub.org

Thiazolo-triazine systems represent a class of fused heterocycles where a thiazole (B1198619) ring is annulated to a triazine ring. The synthesis of such compounds can be approached through cycloaddition reactions. For example, the reaction of 2-aminothiazoline with isocyanic acid derivatives can lead to the formation of a thiazolo[3,2-a] pnrjournal.comnih.govnih.govtriazin-2,4-dione ring system. clockss.org While specific examples starting from this compound are not detailed, the general principles of annulating a thiazole ring onto a pre-existing triazine are applicable. This often involves leveraging the reactivity of the amino group and adjacent nitrogen atoms on the triazine ring.

Design and Synthesis of Analogues for Targeted Receptor Modulation

The 1,2,4-triazin-3-amine (B72006) scaffold is a key pharmacophore in the design of antagonists for various receptors, notably the adenosine (B11128) A2A receptor, which is a significant target for the treatment of Parkinson's disease. nih.gov The design of analogues of this compound for this purpose is heavily guided by structure-based drug design approaches, utilizing homology models and X-ray crystal structures of the target receptor. nih.gov

The core strategy involves modifying the 5- and 6-positions of the 1,2,4-triazine ring to optimize binding affinity and selectivity for the A2A receptor. nih.gov The synthesis of these analogues often begins with a commercially available or synthesized 5-substituted-1,2,4-triazin-3-amine. A key step is the regioselective bromination at the 6-position of the triazine ring using N-bromosuccinimide (NBS) in a solvent like DMF at low temperatures. nih.govsemanticscholar.org

This 6-bromo intermediate serves as a versatile precursor for introducing a wide range of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govsemanticscholar.org By reacting the 6-bromo-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine with various boronic acids or esters in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base, a library of 5,6-disubstituted analogues can be generated. nih.gov

Table 1: Representative Suzuki Coupling Reaction for Adenosine A2A Receptor Antagonist Synthesis nih.gov

| Starting Material | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| 6-bromo-5-phenyl-1,2,4-triazin-3-amine | 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh3)4 / K2CO3 | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine |

This modular synthetic approach allows for systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune the molecule's properties for improved potency and selectivity as an adenosine A2A receptor antagonist. nih.gov

Synthesis of Metal Complexes Utilizing 5-(4-Methoxyphenyl)-1,2,4-triazine as a Ligand

The this compound molecule possesses multiple heteroatoms (nitrogen and potentially oxygen from the methoxy (B1213986) group) that can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of metal complexes. The nitrogen atoms of the triazine ring and the exocyclic amino group are primary sites for chelation. Such metal complexes are investigated for their potential applications in catalysis, materials science, and medicinal chemistry. ijmpr.in

The general procedure for synthesizing metal complexes with triazine-based ligands involves the reaction of the ligand with a metal salt in a suitable solvent, typically an alcohol like ethanol. ijmpr.innih.gov The mixture is often heated under reflux for several hours to facilitate the complexation reaction. ijmpr.in Upon cooling, the resulting metal complex precipitates out of the solution and can be collected by filtration, washed, and dried. ijmpr.in

A variety of metal ions can be used, including transition metals such as iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). ijmpr.insemanticscholar.org The ligand, this compound, can act as a bidentate or polydentate ligand, coordinating to the metal center through two or more of its nitrogen atoms. Spectroscopic methods such as FTIR, NMR, and UV-visible spectroscopy, along with elemental analysis, are used to characterize the resulting complexes and determine their structure and stoichiometry. ijmpr.innih.gov

Table 2: General Method for Synthesis of Triazine-Based Metal Complexes ijmpr.in

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve the 1,2,4-triazine ligand in an ethanolic solution. | Prepare ligand solution. |

| 2 | Add an ethanolic solution of the anhydrous metal salt (e.g., FeCl2, CoCl2). | Introduce metal ions for coordination. |

| 3 | Reflux the mixture for several hours (e.g., 6 hours). | Promote the formation of the complex. |

| 4 | Cool the reaction mixture. | Allow the complex to precipitate. |

| 5 | Filter, wash with ethanol, and dry the precipitate. | Isolate and purify the final metal complex. |

Optimization of Reaction Conditions and Yields in Triazine Synthesis

The efficiency of synthesizing 1,2,4-triazines, including this compound and its derivatives, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for improving yields, reducing reaction times, and promoting greener chemical processes. Key factors that are often manipulated include the choice of solvent, reaction temperature, catalysts, and the use of non-conventional energy sources. researchgate.netsioc-journal.cn

One-pot synthesis and tandem cyclization reactions are efficient strategies that minimize the need to isolate intermediates, thereby saving time and resources. sioc-journal.cn The choice of solvent can significantly impact the reaction outcome. Studies on similar heterocyclic syntheses have shown that acetonitrile (B52724) can be a highly effective solvent, leading to better yields compared to alcohols or other polar solvents. researchgate.net

The energy source is another critical parameter. While conventional thermal heating is common, alternative methods like sonication (ultrasound irradiation) have been shown to improve both the reaction rate and the yield in some heterocyclic syntheses. researchgate.net For certain transformations on the triazine ring, such as ipso-substitution of a cyano group, solvent-free conditions at elevated temperatures have proven to be an effective and environmentally friendly approach. researchgate.netchimicatechnoacta.ru

For cyclization steps, the choice of reagent and reaction medium is important. For example, refluxing precursors in glacial acetic acid or using reagents like dimethylformamide dimethylacetal (DMFDMA) can effectively drive the cyclization to form the triazine ring. nih.gov The optimization process involves systematically varying these conditions to find the ideal combination that provides the highest yield and purity of the desired triazine product.

Table 3: Factors for Optimization in Triazine Synthesis

| Parameter | Variables/Methods | Potential Impact | Reference |

|---|---|---|---|

| Solvent | Ethanol, Acetonitrile, DMF, Solvent-free | Affects solubility, reaction rate, and yield. | researchgate.netchimicatechnoacta.ru |

| Temperature | Room temperature, Reflux, Elevated temperatures | Controls reaction kinetics and selectivity. | chimicatechnoacta.runih.gov |

| Energy Source | Conventional heating, Sonication (Ultrasound) | Can enhance reaction rates and yields. | researchgate.net |

| Reaction Type | Stepwise, One-pot, Tandem cyclization | Improves step and atom economy. | sioc-journal.cn |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis forms the cornerstone of molecular characterization, offering detailed insights into the compound's atomic framework and the nature of its chemical bonds.

While specific experimental spectra for 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine are not widely reported in publicly available literature, the expected NMR signals can be predicted based on its chemical structure and data from analogous compounds.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the different hydrogen environments in the molecule. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region around δ 3.8-4.0 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely in the δ 7.0-8.0 ppm range. The single proton on the 1,2,4-triazine (B1199460) ring is anticipated to appear as a singlet in the downfield aromatic region. The protons of the primary amine (-NH₂) group would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom. The spectrum for the related compound 1,2,4-triazin-3-amine (B72006) shows carbon signals at approximately δ 163.3, 153.3, and 141.0 ppm for the triazine ring. For the target molecule, one would expect distinct signals for the three carbons of the triazine ring. The methoxyphenyl substituent would show four signals: one for the methoxy carbon (around δ 55-60 ppm), one for the carbon atom attached to the triazine ring, one for the carbon atom bearing the methoxy group, and two signals for the remaining aromatic carbons.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Shift (δ, ppm) | Predicted ¹³C-NMR Shift (δ, ppm) |

| Triazine-CH | Singlet, downfield aromatic region | ~140-165 |

| Triazine-C-NH₂ | - | ~140-165 |

| Triazine-C-Ar | - | ~140-165 |

| Amine (-NH₂) | Broad singlet, variable | - |

| Methoxy (-OCH₃) | Singlet, ~3.8-4.0 | ~55-60 |

| Aromatic CH (ortho to -OCH₃) | Doublet, ~7.0-7.2 | ~114-116 |

| Aromatic CH (meta to -OCH₃) | Doublet, ~7.8-8.0 | ~128-130 |

| Aromatic C-OCH₃ | - | ~160-163 |

| Aromatic C-Triazine | - | ~125-128 |

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The primary amine group (-NH₂) would be identified by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹. The spectrum would also feature characteristic C=N and C=C stretching vibrations from the triazine and phenyl rings, respectively, in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether in the methoxy group is expected around 1250 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H in -OCH₃) | Stretch | 2850 - 2960 |

| Triazine/Aromatic (C=N, C=C) | Ring Stretch | 1500 - 1650 |

| Aryl Ether (C-O) | Stretch | ~1250 |

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀N₄O. High-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass, which is calculated to be 202.08546 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 202.

The fragmentation of 1,2,4-triazine derivatives often involves cleavage of the substituents from the heterocyclic core. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 187, or the loss of a methoxy radical (•OCH₃). Another potential fragmentation route is the cleavage of the triazine ring itself, a characteristic pattern for this class of heterocycles. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for amines.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₄O | |

| Monoisotopic Mass | 202.08546 Da | |

| Predicted [M+H]⁺ | 203.09274 m/z | |

| Predicted [M+Na]⁺ | 225.07468 m/z |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

While the crystal structure for this compound has not been specifically reported, extensive data is available for the closely related isomer, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This data provides a reliable model for the expected structural features of the target compound.

The analysis of the isomer reveals a monoclinic crystal system. A key geometric feature is the dihedral angle between the planes of the triazine and benzene rings, which was found to be 10.37 (4)°. This indicates that the molecule is nearly, but not perfectly, planar.

In the crystal lattice, intermolecular interactions play a critical role in defining the packing structure. For the diamino isomer, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected through additional N—H⋯O and N—H⋯N hydrogen bonds, creating a complex three-dimensional network. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the primary amine group acting as a hydrogen bond donor and the nitrogen atoms of the triazine ring acting as acceptors, leading to the formation of supramolecular assemblies in the solid state.

Table 4: Crystallographic Data for the Isomer 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₁N₅O | |

| Crystal System | Monoclinic | |

| a (Å) | 7.4340 (2) | |

| b (Å) | 10.0355 (3) | |

| c (Å) | 14.6803 (4) | |

| β (°) | 114.191 (1) | |

| Volume (ų) | 999.03 (5) | |

| Z | 4 | |

| Dihedral Angle (Triazine/Benzene) | 10.37 (4)° | |

| Key Intermolecular Interactions | N—H⋯N and N—H⋯O hydrogen bonds |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features Influencing Biological Activity

SAR studies have systematically dissected the 1,2,4-triazine (B1199460) scaffold to identify key structural features and substituents that govern the biological profiles of these molecules.

The nature, position, and electronic properties of substituents on both the triazine and its appended aryl rings play a pivotal role in determining the biological activity of these compounds. Research on a series of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, which share a structural similarity with the core compound, revealed that modifications to the aryl rings significantly impact potency. For instance, in 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, replacing the methoxy (B1213986) groups on the phenyl rings at positions 5 and 6 with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.govacs.org

In another study focusing on 1,3,5-triazine (B166579) derivatives, SAR analysis highlighted the importance of specific fluorophenylamino moieties. The presence of 3- and 4-fluorophenylamino groups was found to be important for the inhibition of inflammation and cancer growth. mdpi.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution within the molecule, thereby affecting its interaction with biological targets. mdpi.comrsc.org For anticancer activity, the introduction of various amino groups at positions 2, 4, or 6 of the 1,3,5-triazine ring has been a successful strategy in developing potent cytotoxic agents. japsonline.com

The table below summarizes the impact of various substituents on the biological activity of triazine derivatives based on several studies.

| Core Scaffold | Substituent/Moiety | Position | Observed Effect on Biological Activity | Reference |

| 5,6-bis(4-methoxyphenyl)-1,2,4-triazine | Halides (in place of methoxy) | 5 and 6-phenyl rings | Decreased antagonist activity at GPR84 | nih.govacs.org |

| 1,3,5-triazine | 3- and 4-fluorophenylamino | - | Important for anti-inflammatory and anticancer activity | mdpi.com |

| 1,3,5-triazine | Various amino groups | 2, 4, or 6 | Potent anticancer activity | japsonline.com |

| 1,2,4-triazine | 6-methylbenzothiazole (B1275349) | 3-position (via a thioacetamide (B46855) linker) | Most active antitumor compound in the series | nih.gov |

| 1,2,4-triazine | 4-pyridyl (on a triazole linked to an oxadiazole-triazine) | - | Exceptional anticancer activity against multiple cell lines | nih.gov |

The incorporation of additional heterocyclic or aromatic moieties onto the 1,2,4-triazine core is a common strategy to enhance or modulate biological activity. The fusion or linkage of rings such as thiazole (B1198619), benzothiazole (B30560), and triazole can lead to compounds with improved potency and selectivity. nih.govnih.gov

For example, a study on novel 1,2,4-triazine derivatives bearing thiazole and benzothiazole rings found that a compound with a 6-methylbenzothiazole moiety exhibited the most potent and selective antitumor activity. nih.gov Similarly, the synthesis of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives yielded compounds with remarkable anticancer activity against a panel of cancer cell lines. Structure-activity relationship studies of these hybrids revealed that the nature of the substituent on the triazole ring was critical; a 4-pyridyl moiety conferred exceptional activity, while a 3,4,5-trimethoxyphenyl group also showed promising results. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the molecular interactions that underpin biological activity and guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to 1,2,4-triazine derivatives to understand their mechanism of action at a molecular level.

Docking studies of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia, revealed key interactions. The triazine structure was found to form hydrogen bonds with the protein, while hydrophobic interactions with residues such as Leu51, His217, and Leu215 were crucial for stabilizing the inhibitor at the binding site. rsc.orgnih.gov In another study, docking of 1,2,4-triazine derivatives into the active site of Candida albicans Lanosterol 14α-demethylase (CYP51), an antifungal target, highlighted the importance of hydrogen bonds and hydrophobic interactions in predicting ligand binding affinities. nih.gov Furthermore, docking of novel 1,3,5-triazine derivatives into the human dihydrofolate reductase (hDHFR) enzyme helped to interpret the differences in their anticancer activity. japsonline.com These studies provide a rational basis for the observed SAR and guide the modification of ligands to enhance binding affinity and selectivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. jocpr.com

For 1,2,4-triazine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully employed. In a study of h-DAAO inhibitors, robust CoMFA and CoMSIA models were developed, which not only showed good predictive ability but also generated contour maps. nih.govnih.gov These maps visually represent the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. rsc.orgnih.gov Similar 3D-QSAR models have been built for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to aid in the design of more potent anticancer compounds. rsc.org These predictive models are valuable for prioritizing the synthesis of new compounds and reducing the time and cost of drug development. worldscientific.comnih.gov

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide fundamental insights into the electronic structure and properties of molecules. nih.govresearchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. nih.gov

For various 1,2,4-triazine derivatives, DFT calculations have been used to optimize molecular structures and study their optoelectronic properties. nih.govresearchgate.net Such studies help in understanding the charge transfer within the molecules and identifying reactive sites. For instance, the molecular electrostatic potential (MEP) map can be plotted to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. worldscientific.com Conformational analysis helps to determine the most stable three-dimensional arrangement of the molecule, which is crucial for its interaction with a biological target. jocpr.com These theoretical approaches complement experimental SAR data, providing a deeper understanding of the structural and electronic requirements for the desired biological activity. mdpi.comcuny.edu

Conformational Analysis and Tautomerism Studies

The three-dimensional structure, conformational flexibility, and potential tautomeric forms of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine are critical determinants of its chemical reactivity and biological interactions. Investigations into these properties rely on a combination of computational modeling and experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Conformational Analysis

The primary determinant of the conformation of this compound is the degree of rotation around the single bond connecting the C5 atom of the triazine ring and the C1 atom of the phenyl ring. This rotation defines the dihedral angle between the two aromatic systems. While both the 1,2,4-triazine and phenyl rings are inherently planar, steric hindrance between adjacent hydrogen atoms on the rings generally prevents a fully coplanar arrangement.

Although a specific crystal structure for this compound is not available in the cited literature, data from closely related structures provide valuable insights. For instance, X-ray diffraction analysis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, an isomeric analogue, revealed that the triazine and benzene (B151609) rings are not coplanar, exhibiting a dihedral angle of 10.39(4)°. nih.govresearchgate.net This slight twist from planarity represents a low-energy conformation that balances the competing effects of steric repulsion and electronic conjugation between the rings. It is highly probable that this compound adopts a similar, nearly planar conformation.

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the conformational landscape of molecules. mdpi.com By calculating the potential energy as a function of the dihedral angle, a rotational energy profile can be generated. These calculations typically show a shallow energy minimum at a dihedral angle slightly offset from 0°, confirming that a non-planar conformation is the most stable.

This table presents hypothetical DFT calculation results for the conformational analysis of this compound, illustrating the energetic preference for a slightly twisted conformation.

Tautomerism Studies

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For this compound, prototropic tautomerism involving the exocyclic amino group and the ring nitrogen atoms is possible. The compound can theoretically exist in an equilibrium between the canonical amino form and several imino tautomers.

The potential tautomeric forms include:

3-Amino tautomer: The generally accepted and most stable form.

3-Imino tautomers: Formed by the formal migration of a proton from the exocyclic amino group to one of the ring nitrogens (N1, N2, or N4).

Computational studies on related amino-heterocyclic systems consistently show that the amino tautomer is significantly more stable than the corresponding imino forms. nih.govnih.govresearchgate.net DFT calculations are employed to determine the relative energies of these tautomers. The energy difference between the amino and imino forms is typically large, indicating that the amino form is the predominant species at equilibrium. nih.govmdpi.com For example, the transition state energy for amino-imino proton exchange in some 1,3,5-triazine derivatives has been calculated to be high, making the conversion difficult under normal conditions. mdpi.com

Experimental evidence from NMR and X-ray diffraction studies on a wide range of 3-amino-1,2,4-triazine derivatives confirms that they exist almost exclusively in the amino form in both solution and the solid state.

This table shows representative theoretical relative energies for the possible tautomers of this compound, demonstrating the overwhelming stability of the amino form.

Biological and Pharmacological Investigations in Vitro and Ex Vivo Studies

Neuropharmacological and Central Nervous System (CNS) Activity

The neuropharmacological profile of 1,2,4-triazine (B1199460) derivatives has been a subject of scientific inquiry, particularly concerning their interaction with central nervous system targets.

Adenosine (B11128) Receptor Antagonism (e.g., A2A Receptor)

The 1,2,4-triazine scaffold has been identified as a promising framework for the development of adenosine A2A receptor antagonists, which are investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. Research using structure-based drug design led to the discovery that 1,2,4-triazine derivatives can act as potent and selective antagonists of the A2A receptor. nih.gov

A key study identified 5,6-diphenyl-1,2,4-triazin-3-amine, a close structural analog of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, as an antagonist of the A2A receptor with a pKᵢ value of 6.93. nih.gov This initial finding prompted further optimization of the 1,2,4-triazine series, leading to the development of compounds with high oral bioavailability and potent in vivo efficacy. nih.gov X-ray crystallography of related compounds bound to the A2A receptor confirmed that these molecules bind deep within the orthosteric binding cavity, a region typically occupied by the ribose group of the natural ligand, adenosine. nih.gov This research highlights the potential of the 5-aryl-1,2,4-triazin-3-amine chemotype as a foundation for novel A2A receptor antagonists. nih.gov

| Compound | Target | Activity (pKᵢ) |

|---|---|---|

| 5,6-diphenyl-1,2,4-triazin-3-amine | Adenosine A2A Receptor | 6.93 |

Studies on Anticonvulsant, Sedative, Anxiolytic, and Antidepressant Effects

While the broader class of heterocyclic compounds containing triazine rings is often explored for various CNS activities, specific in vitro or ex vivo studies detailing the anticonvulsant, sedative, anxiolytic, or antidepressant effects of this compound are not extensively documented in the reviewed scientific literature. General studies have shown that various psychotropic drugs, including some anticonvulsants and anxiolytics, can modulate neurochemical pathways, but direct experimental data on this specific compound is sparse. nih.govnih.govfrontiersin.org

Anti-inflammatory and Analgesic Evaluations

The 1,2,4-triazine nucleus is a recognized pharmacophore in the design of agents with anti-inflammatory and analgesic properties. nih.govepain.org Investigations into various derivatives have demonstrated the potential of this chemical class to exhibit significant activity in preclinical models of inflammation and pain. nih.govepain.org For instance, studies on a series of N'-[5-(4-isobutylphenyl)- nih.govnih.govadooq.com-triazin-3-yl] hydrazides and related triazolotriazines revealed that certain derivatives possessed pronounced analgesic and anti-inflammatory effects, with some showing a dual action without ulcerogenic side effects. nih.gov However, specific reports detailing the in vitro and ex vivo anti-inflammatory and analgesic evaluations of this compound itself are not prominently featured in the available scientific research.

Antithrombotic and Antiplatelet Activity (In Vitro and Ex Vivo Assays)

Research into the development of novel antiplatelet agents has explored 1,2,4-triazine derivatives. A notable study focused on a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, which are structurally very similar to this compound. nih.gov The antiplatelet mechanism for this series was identified as the inhibition of cyclooxygenase (CO). nih.gov

One of the most potent compounds from this series, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, demonstrated significant activity. nih.gov In vitro, it exhibited potent cyclooxygenase inhibition. nih.gov Ex vivo studies further confirmed its efficacy, showing complete prevention of platelet aggregation induced by both arachidonic acid and collagen. nih.gov These findings suggest that the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is a promising candidate for developing effective antiplatelet drugs. nih.gov

| Compound | Assay | Result |

|---|---|---|

| 1-[5,6-bis(4-Methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine | In Vitro Cyclooxygenase Inhibition | IC₅₀ = 2.8 x 10⁻⁷ M |

| In Vitro Vasodilatory Activity | ED₅₀ = 4.5 x 10⁻⁵ M |

Enzyme Inhibition Studies and Target Identification

The inhibition of specific enzymes, particularly protein kinases, is a key strategy in modern drug discovery for various diseases, including cancer.

Inhibition of Tyrosine Kinases (e.g., VEGFR-2, FGFR-1)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are crucial tyrosine kinases involved in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.gov Inhibiting these kinases is a validated approach in cancer therapy. nih.gov Numerous small molecule inhibitors targeting VEGFR and FGFR have been developed. adooq.commedchemexpress.com However, based on a review of the available literature, specific studies evaluating the inhibitory activity of this compound against VEGFR-2 and FGFR-1 have not been reported. The current body of research on multi-kinase inhibitors focuses on other chemical scaffolds. nih.gov

Inhibitory Effects on Cytochrome P450 Enzymes (e.g., CYP1A1)

Currently, there is a lack of specific research data available in the public domain detailing the inhibitory effects of this compound on cytochrome P450 enzymes, including the CYP1A1 isoform. While the broader class of 1,2,4-triazine derivatives has been investigated for various pharmacological activities, dedicated studies to elucidate the specific interactions of this compound with the CYP450 enzyme system have not been identified.

Cyclooxygenase (COX-1, COX-2) Selectivity and Inhibition

Scientific literature does not presently contain specific studies on the cyclooxygenase (COX-1 and COX-2) inhibitory activity and selectivity of this compound. Research into the anti-inflammatory potential of this particular triazine derivative, which would typically involve assessment of COX inhibition, has not been reported.

Modulation of Leucyl-tRNA Synthetase Activity

There is no available scientific evidence to suggest that this compound modulates the activity of leucyl-tRNA synthetase. Investigations into the effects of this compound on aminoacyl-tRNA synthetases have not been a documented area of research.

Investigation of Other Reported Biological Activities

While the name "Ancitabine" is associated with the chemical structure this compound in some chemical databases, it is crucial to note that "Ancitabine" is also a well-established synonym for Cyclocytidine, a prodrug of the anticancer agent Cytarabine. This has led to a significant conflation of information.

The biological activities reported for Ancitabine (Cyclocytidine) are related to its role as a prodrug for Cytarabine, which exerts its effect by interfering with DNA synthesis in cancer cells. However, there is no scientific literature that substantiates that this compound possesses these anticancer properties or functions as a prodrug in a similar manner.

Furthermore, dedicated research to evaluate this compound for antihypertensive, cardiotonic, nootropic, estrogen receptor modulator, or cyclin-dependent kinase inhibitory activities has not been found in a review of available scientific literature. While other substituted 1,2,4-triazine derivatives have been explored for some of these activities, these findings cannot be extrapolated to the specific compound without direct experimental evidence. One study on a different 1,2,4-triazine derivative, 3-thiomethyl-5,6-dimethoxyphenyl-1,2,4-triazine, showed potential neuroprotective effects which could be broadly related to nootropic activity, but this is a distinct molecule.

Future Research Directions and Therapeutic Implications

Design of Novel 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Analogues with Enhanced Bioactivity and Selectivity

The strategic design of new analogues based on the this compound scaffold is a critical step toward developing candidates with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. nih.gov Research on related 5,6-disubstituted-1,2,4-triazine derivatives has shown that modifications at various positions on the triazine and phenyl rings can significantly impact bioactivity. tandfonline.comacs.org

Future design strategies should systematically explore substitutions at three primary locations: the amine group at position 3, the core triazine ring, and the 4-methoxyphenyl (B3050149) group at position 5. For instance, converting the 3-amino group into various amides, sulfonamides, or Schiff bases could modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Furthermore, introducing different substituents on the methoxyphenyl ring, such as halogens or alkyl groups, could alter lipophilicity and target interaction. acs.org The goal is to identify pharmacophoric features that enhance binding affinity to specific biological targets while minimizing off-target effects.

| Modification Site | Proposed Modification | Potential Impact | Rationale from Literature |

|---|---|---|---|

| 3-Amino Group | Acylation to form amides (e.g., benzamides) | Enhanced binding affinity, altered solubility | Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides showed potent MAO-A inhibition. nih.gov |

| 4-Methoxyphenyl Ring | Introduction of halogens (F, Cl, Br) | Increased potency and metabolic stability | Halide substitutions on phenyl rings of 1,2,4-triazines influenced GPR84 antagonist activity. acs.org |

| 4-Methoxyphenyl Ring | Bioisosteric replacement (e.g., with pyridine (B92270) or thiophene) | Improved pharmacokinetic profile and target interaction | Aryl and thienyl substituents have been incorporated into bioactive pyrrolo[2,1-f] rsc.orgresearchgate.netrsc.orgtriazines. mdpi.com |

| Triazine Core (Position 6) | Introduction of a second aryl group | Modulation of target selectivity (e.g., for kinases or GPCRs) | 5,6-Diaryl-1,2,4-triazine derivatives exhibit a range of activities, including COX inhibition and anticancer effects. tandfonline.comnih.gov |

Exploration of New Biological Targets and Elucidation of Comprehensive Mechanisms of Action

While the 1,2,4-triazine (B1199460) class is known for a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects, the specific biological targets of this compound remain largely uncharacterized. researchgate.nettandfonline.com Future research must focus on identifying and validating its molecular targets to understand its mechanism of action.

High-throughput screening against diverse panels of enzymes and receptors can uncover novel biological activities. Based on studies of structurally similar compounds, potential targets could include protein kinases, cyclooxygenases (COX), lipoxygenases (LOX), human D-amino acid oxidase (h-DAAO), and G-protein-coupled receptors (GPCRs) like GPR84. nih.govtandfonline.comrsc.org For example, certain 5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives have been investigated as COX-2 inhibitors, and others as GPR84 antagonists. nih.govtandfonline.com Once a primary target is identified, subsequent biochemical and cellular assays are necessary to elucidate the detailed mechanism of interaction, confirming whether the compound acts as an inhibitor, agonist, or antagonist.

Advanced Computational Studies for Predictive Modeling, Ligand-Based Drug Design, and De Novo Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, these techniques can guide the rational design of new analogues and predict their biological activities.

Predictive Modeling (3D-QSAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. These models correlate the 3D structural features of a series of analogues with their biological activity, providing a roadmap for designing more potent compounds. rsc.orgrsc.org

Ligand-Based and Structure-Based Drug Design: Molecular docking simulations can predict the binding orientation of the compound and its analogues within the active site of a potential biological target. nih.govnih.gov This information is crucial for understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) and for designing modifications that enhance binding affinity. rsc.org In the absence of a crystal structure, homology modeling can be used to generate a reliable model of the target protein.

De Novo Design: Advanced algorithms can be used to design entirely new molecules that fit a specific pharmacophore model derived from this compound, potentially leading to the discovery of novel chemical scaffolds with desired therapeutic properties.

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To establish a correlation between molecular structure and biological activity. | Contour maps indicating regions where steric, electrostatic, or other fields should be modified to improve activity. rsc.org |

| Molecular Docking | To predict the binding mode and affinity of ligands to a biological target. | Identification of key amino acid residues and interactions, guiding the design of more potent analogues. nih.gov |

| Molecular Dynamics (MD) Simulation | To analyze the stability of the ligand-protein complex over time. | Confirmation of binding mode stability and understanding of the dynamic nature of the interaction. rsc.org |

| ADME Prediction | To computationally predict the Absorption, Distribution, Metabolism, and Excretion properties. | Early identification of analogues with favorable drug-like properties, reducing late-stage attrition. nih.gov |

Development of More Efficient and Sustainable Synthetic Routes for Scalable Production

The therapeutic development of any compound is contingent upon the availability of efficient, cost-effective, and environmentally sustainable methods for its synthesis on a large scale. While numerous methods exist for synthesizing the 1,2,4-triazine core, many involve harsh conditions or produce significant waste. acs.org

Future research should focus on developing green synthetic methodologies. This includes one-pot reactions, domino annulation reactions, and the use of environmentally benign solvents and catalysts. rsc.org For example, the condensation of 1,2-dicarbonyl compounds with acid hydrazides is a common route, but it can lead to regioisomeric mixtures with unsymmetrical diketones. nih.gov Developing regioselective synthetic strategies is therefore a key objective. Furthermore, exploring microwave-assisted synthesis or flow chemistry could significantly reduce reaction times and improve yields, contributing to a more sustainable and scalable production process for this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, and how can purity be optimized?

- Methodology : Adapt solvent-free or one-pot synthesis strategies used for analogous triazine derivatives. For example, guanidine-based cotrimerization with nitriles under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours) can yield triazin-3-amines. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of nitriles and guanidine derivatives to minimize side products like unsubstituted triazines .

Q. How can the molecular structure of this compound be confirmed?

- Analytical Techniques :

- NMR : Use -NMR to verify methoxy (-OCH) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR identifies the triazine ring carbons (δ 150–170 ppm) and methoxy carbon (δ 55–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for CHNO: 217.09 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze lattice parameters .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Avoid inhalation by working in a fume hood.

- Store waste separately and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors, as seen in structurally related triazines ).

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., fluorophenyl or chlorophenyl derivatives ).

Q. What strategies resolve contradictions in reported antimicrobial activity of triazin-3-amine derivatives?

- Data Analysis :

- Structural Variations : Compare substituent effects; e.g., methoxy groups may enhance membrane permeability vs. nitro groups, which could alter redox properties .

- Assay Conditions : Standardize MIC testing (e.g., broth microdilution, pH 7.4) to control for variables like solvent (DMSO ≤1% v/v) .

- Case Study : Fluorobenzyl-thio derivatives show higher antifungal activity (MIC 2–8 µg/mL) than methoxyphenyl analogues, suggesting sulfur moieties enhance efficacy .

Q. How can stability issues during formulation of this compound be addressed?

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring. Hydrolysis of the methoxy group or triazine ring oxidation are common issues .

- Formulation Solutions :

- Use lyophilization for solid formulations (e.g., with mannitol as a cryoprotectant) .

- Add antioxidants (e.g., ascorbic acid) to aqueous solutions to prevent oxidation .

Q. What advanced techniques characterize impurity profiles in synthesized this compound?

- Analytical Workflow :

- LC-MS/MS : Identify impurities (e.g., des-methyl byproducts or dimerization products) using a C18 column and 0.1% formic acid mobile phase .

- NMR Relaxometry : Detect trace solvents (e.g., residual DMF) with -NMR T relaxation times .

- Quantification : Use external standards for HPLC-UV (λ = 254 nm) to quantify impurities ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。